2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, nitrophenyl, and dicarbonitrile functional groups attached to a pyridine ring. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile typically involves multi-step reactions. One common method involves the reaction of aldehydes with malononitrile in the presence of tetrachlorosilane and zinc chloride under solvent-free conditions. This method is efficient and environmentally friendly, as it avoids the use of toxic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyridine-3,5-dicarbonitrile: Lacks the nitrophenyl group but shares similar core structure and properties.
2-Amino-5-chloropyridine: Similar structure but with different substitution pattern.
Uniqueness
The presence of the nitrophenyl group in 2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile adds unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H6ClN5O2 |
---|---|
Molecular Weight |
299.67 g/mol |
IUPAC Name |
2-amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H6ClN5O2/c14-12-8(5-15)11(9(6-16)13(17)18-12)7-3-1-2-4-10(7)19(20)21/h1-4H,(H2,17,18) |
InChI Key |
IZUDZGQDLFCCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NC(=C2C#N)Cl)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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